methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
Description
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Properties
IUPAC Name |
methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREHLHUSMGLOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design.[3] The incorporation of this moiety into small molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles.[4] The amino and propanoate ester functionalities on the triazole ring of the title compound offer versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules and chemical probes.
Proposed Synthesis Pathway
Based on established methodologies for the synthesis of substituted 1,2,4-triazoles, a plausible and efficient two-step synthetic route for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is proposed, starting from readily available commercial reagents.[5][6]
Logical Flow of the Proposed Synthesis
Caption: Proposed two-step synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate.
Experimental Protocol
Step 1: Synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid
This initial step involves a condensation reaction between dimethyl succinate and aminoguanidine bicarbonate, followed by cyclization to form the triazole ring. This method is adapted from similar syntheses of 3,5-disubstituted 1,2,4-triazoles.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aminoguanidine bicarbonate (1.0 eq) in water.
-
Addition of Reagents: To this solution, add sodium hydroxide (1.0 eq) to liberate the free aminoguanidine base. Subsequently, add dimethyl succinate (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The resulting precipitate, 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
The second step is a standard Fischer esterification of the carboxylic acid intermediate.
-
Reaction Setup: Suspend the dried 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure. The resulting aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. The final product, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, can be purified by column chromatography on silica gel.
Physicochemical Properties and Structural Elucidation
The following table summarizes the predicted physicochemical properties of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate. These values are estimations based on the structure and can be confirmed by experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Structural confirmation of the synthesized compound would be achieved using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of protons and carbons and the overall molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-N bonds.
Potential Applications in Drug Discovery
The structural features of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate make it a valuable scaffold for the development of novel therapeutic agents.
Signaling Pathway Modulation
Caption: Potential mechanism of action for a drug derived from the triazole scaffold.
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Enzyme Inhibition: The 1,2,4-triazole ring can act as a bioisostere for other functional groups and can coordinate with metal ions in the active sites of metalloenzymes. The amino and ester groups can be further functionalized to target specific enzymes implicated in diseases such as cancer or infectious diseases.
-
Receptor Antagonism/Agonism: The molecule can be elaborated to interact with various receptors, potentially leading to the development of novel agonists or antagonists for G-protein coupled receptors (GPCRs) or other receptor families.
Safety and Handling
While specific toxicity data for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is unavailable, related aminotriazoles are known to have potential health hazards.[7][8][9] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate represents a promising and versatile building block for medicinal chemistry and drug discovery. This guide has outlined a practical synthetic approach and highlighted its potential for the development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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3-Amino-1,2,4-triazole - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine. (2021, October 25). Retrieved January 23, 2026, from [Link]
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(PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018, June 12). Retrieved January 23, 2026, from [Link]
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science. (2024, August 22). Retrieved January 23, 2026, from [Link]
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Possible intermediaries to obtain 5‐amino (3) and 5‐methyl‐1,2,3‐triazole (4). - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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[Application of methyl in drug design] - PubMed. (2013, August). Retrieved January 23, 2026, from [Link]
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In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[10][11][12]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
CAS No : 1414976-14-9 | Product Name : Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate Dihydrochloride | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]
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A Methodical Approach to the Structural Elucidation of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The precise structural confirmation of novel derivatives is paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of a specific derivative, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate. Moving beyond a simple checklist of techniques, this paper emphasizes the causality behind experimental choices and demonstrates how a multi-faceted analytical approach, integrating Mass Spectrometry, FTIR, and advanced NMR spectroscopy, creates a self-validating system for unambiguous structure confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.
Introduction: The Significance of the Aminotriazole Core
Heterocyclic compounds are a foundational class of organic molecules, with ring structures containing at least one heteroatom.[2][3] Among these, the 3-amino-1,2,4-triazole moiety is a privileged scaffold, recognized for its role in compounds exhibiting a wide range of biological activities, including antifungal, antiviral, and herbicidal properties.[4][5][6] The functional versatility and metabolic stability of the triazole ring make it an attractive component for designing new chemical entities.[7]
The title compound, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, combines this critical heterocyclic core with a methyl ester-terminated aliphatic side chain. This introduces new possibilities for molecular interactions and physicochemical properties. Therefore, the ability to synthesize and, more importantly, definitively confirm the structure of such molecules is a critical capability in modern chemical research. This guide outlines a systematic and logical workflow to achieve that confirmation with a high degree of scientific rigor.
Hypothesized Structure and Synthetic Rationale
Before any analytical confirmation can begin, a hypothesized structure based on a logical synthetic route is essential. This provides the theoretical framework against which all subsequent analytical data will be compared.
Target Structure:
(Note: Numbering C1 and C2 for descriptive purposes, not formal IUPAC nomenclature)
Synthetic Rationale: A plausible and efficient synthesis can be adapted from established methods for preparing related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[8][9] The core reaction involves the condensation of a succinic acid derivative with aminoguanidine. For our target ester, the reaction would logically proceed via the cyclization of aminoguanidine with dimethyl succinate under appropriate conditions, likely with heating. This synthetic logic dictates the expected connectivity: a propanoate chain linked at its C3 position to the C5 position of the 3-amino-1,2,4-triazole ring.
The Analytical Workflow: A Multi-technique, Self-Validating System
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation
The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional accuracy.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote protonation).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (ToF) mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode (ESI+). The multiple nitrogen atoms in the triazole ring are readily protonated.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Acquisition: Acquire the full scan spectrum to identify the protonated molecular ion [M+H]⁺. If the instrument allows, concurrently acquire tandem MS (MS/MS) data by fragmenting the [M+H]⁺ ion to aid in structural confirmation.
Data Interpretation: A Self-Validating Check
-
Molecular Ion Peak: The primary goal is to find the mass of the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₆H₁₀N₄O₂
-
Calculated Monoisotopic Mass: 170.0804 g/mol
-
Expected [M+H]⁺: 171.0877 m/z
-
-
Validation: The experimentally observed m/z must match the calculated value, typically within a mass error of < 5 ppm. This result validates the elemental composition hypothesized from the synthesis.
-
Fragmentation Analysis (MS/MS): The fragmentation pattern provides corroborating structural evidence. Under collision-induced dissociation, 1,2,4-triazoles exhibit characteristic fragmentation pathways.[10][11]
-
Loss of CH₃OH (Methanol): A common loss from methyl esters, resulting in a fragment at ~m/z 139.06.
-
Cleavage of the Propanoate Chain: Scission of the ethyl linker can occur.
-
Triazole Ring Cleavage: A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of neutral molecules like HCN or N₂.[10][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The presence of expected vibrations and the absence of unexpected ones provides a crucial layer of evidence.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
Data Interpretation: Matching Vibrations to Structure
The observed absorption bands should align with the known frequencies for the molecule's functional groups.[13]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Confirmation |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino substituent. Often appears as a doublet.[14] |
| 3200 - 3100 | N-H Stretch | Triazole Ring N-H | Indicates the presence of the heterocyclic N-H proton.[15] |
| 2990 - 2850 | C-H Stretch | Alkyl (-CH₂-) and Methoxy (-OCH₃) | Confirms the aliphatic side chain and ester methyl group. |
| ~1735 | C=O Stretch | Ester (-COOCH₃) | Strong, sharp peak confirming the ester carbonyl group. The position is characteristic of a saturated ester. |
| ~1650 | N-H Scissoring Bend | Primary Amine (-NH₂) | Corroborates the presence of the -NH₂ group. |
| 1600 - 1450 | C=N and C-N Stretches | Triazole Ring | Confirms the presence of the heterocyclic ring backbone. |
| ~1250 | C-O Stretch | Ester | Confirms the C-O single bond of the ester moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the ultimate evidence, mapping the precise connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.
Proton (¹H) NMR Spectroscopy
Protocol: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its polarity aids solubility and its hydrogen-bonding acceptor nature slows the exchange of the N-H protons, often allowing them to be observed as distinct, albeit broad, signals. Data is acquired on a ≥400 MHz spectrometer.
Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
-
δ ~ 11.5-12.0 ppm (1H, very broad singlet): Triazole ring N-H. This proton is acidic and its signal is often broad due to exchange. Its downfield shift is characteristic.[15]
-
δ ~ 5.6 ppm (2H, broad singlet): Amine (-NH₂) protons. Also subject to exchange, resulting in a broad signal.[5][15]
-
δ ~ 3.6 ppm (3H, singlet): Methoxy (-OCH₃) protons. A sharp singlet as there are no adjacent protons to couple with.
-
δ ~ 2.8 ppm (2H, triplet): Methylene protons adjacent to the triazole ring (-CH₂ -CH₂COOCH₃). They appear as a triplet due to coupling with the other methylene group.
-
δ ~ 2.6 ppm (2H, triplet): Methylene protons adjacent to the carbonyl (-CH₂-CH₂ COOCH₃). Also a triplet from coupling to the adjacent CH₂ group.
Carbon (¹³C) NMR Spectroscopy
Protocol: A standard proton-decoupled ¹³C NMR experiment is performed on the same sample.
Interpretation: This spectrum shows the number of unique carbon environments. Based on the structure, six distinct signals are expected.
-
δ ~ 172 ppm: Ester carbonyl carbon (C =O).
-
δ ~ 158 ppm: Triazole ring carbon C3 (attached to -NH₂).
-
δ ~ 157 ppm: Triazole ring carbon C5 (attached to the propanoate chain). Note: The C3 and C5 signals can be very close and may require 2D NMR for definitive assignment.[15]
-
δ ~ 51 ppm: Methoxy carbon (-OC H₃).
-
δ ~ 30 ppm: Methylene carbon adjacent to the carbonyl (-C H₂-COOCH₃).
-
δ ~ 23 ppm: Methylene carbon adjacent to the triazole ring (-C H₂-CH₂COOCH₃).
2D NMR (HSQC & HMBC): Assembling the Puzzle
While 1D NMR identifies the fragments, 2D NMR proves how they are connected. This is the most critical step for confirming the specific isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It is a powerful tool for definitively assigning the ¹H signals to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (typically over 2 or 3 bonds). It provides the unambiguous proof that links the fragments together.
Caption: Key HMBC correlations confirming connectivity.
Crucial HMBC Correlations for Validation:
-
Propanoate-to-Triazole Link: The protons of the methylene group adjacent to the triazole ring (δ ~2.8 ppm) MUST show a correlation to BOTH triazole ring carbons (C3 and C5, δ ~157-158 ppm). This is the single most important piece of data, as it proves the side chain is attached to the ring at C5.
-
Internal Propanoate Link: The same protons (δ ~2.8 ppm) will also correlate to the other methylene carbon (δ ~30 ppm) and the carbonyl carbon (δ ~172 ppm). The protons at δ ~2.6 ppm will correlate to the adjacent methylene carbon (δ ~23 ppm) and the carbonyl carbon (δ ~172 ppm).
-
Ester Confirmation: The methoxy protons (δ ~3.6 ppm) will show a strong correlation to the ester carbonyl carbon (δ ~172 ppm).
Summary of Expected NMR Data
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Triazole N-H | ~11.8 (br s, 1H) | - | C3, C5 |
| Amine -NH₂ | ~5.6 (br s, 2H) | - | C3 |
| C=O | - | ~172 | H on α-CH₂, H on β-CH₂, H on OCH₃ |
| C3 (Triazole) | - | ~158 | H on N-H, H on β-CH₂ |
| C5 (Triazole) | - | ~157 | H on N-H, H on β-CH₂ |
| -OCH₃ | ~3.6 (s, 3H) | ~51 | C=O |
| α-CH₂ (to C=O) | ~2.6 (t, 2H) | ~30 | C=O, β-CH₂ |
| β-CH₂ (to ring) | ~2.8 (t, 2H) | ~23 | C3, C5, α-CH₂, C=O |
Data Synthesis & Final Structure Verification
-
HRMS provides the exact elemental formula: C₆H₁₀N₄O₂.
-
FTIR confirms the presence of all required functional groups: an amine (-NH₂), a triazole N-H, an ester (C=O), and an alkyl chain (C-H).
-
¹H NMR shows the correct number and type of protons with appropriate integrations and splitting patterns.
-
¹³C NMR shows the correct number of unique carbon environments.
-
HSQC and HMBC definitively link these proton and carbon fragments, establishing the precise atomic connectivity and confirming the attachment of the propanoate side chain to the C5 position of the 3-amino-1,2,4-triazole ring.
When the data from each of these independent analyses converges to support the same hypothesized structure, and no data contradicts it, the structure is considered unambiguously elucidated.
Conclusion
The structural elucidation of novel molecules like methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a systematic process that relies on the foundational principles of analytical chemistry. By employing a workflow that integrates high-resolution mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, researchers can build a self-validating case for their proposed structure. This methodical approach, which emphasizes the causal links between experimental choices and the data they produce, ensures the scientific integrity required for advancing research in medicinal chemistry and drug development.
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Štefánik, M., Gucký, T., & Peřina, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21457-21468. [Link]
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Muthukrishnan, S., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
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Štefánik, M., Gucký, T., & Peřina, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21457-21468. Available from: [Link]
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Vaškevičiūtė, K., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(21), 7392. [Link]
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Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
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Katritzky, A. R., & Rachwal, S. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(24), 8497-8503. [Link]
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Technical Guide to the Spectral Characterization of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document serves as a predictive guide grounded in fundamental spectroscopic principles and data from analogous structures. We will detail scientifically robust protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provide an expert interpretation of the predicted spectral features. This guide is intended for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The title compound, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, combines this key heterocycle with an amino group and a methyl ester functional group, making it a versatile building block for further chemical elaboration.
Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide explains the causality behind the selection of specific spectroscopic methods and predicts the spectral outcomes for the title compound, thereby creating a self-validating framework for its identification.
Proposed Synthesis and Method Rationale
A robust synthesis is the prerequisite for spectral characterization. While a direct synthesis for the title ester is not widely reported, a plausible and efficient route can be extrapolated from established methods for analogous compounds, specifically 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[2] The proposed two-step synthesis begins with the reaction of succinic anhydride and aminoguanidine to form the parent carboxylic acid, followed by a standard Fischer esterification.
Step 1: Synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid This step is adapted from the work of Pišlar et al. on related amides.[3] The reaction involves the cyclization of an intermediate formed from succinic anhydride and aminoguanidine. Microwave-assisted synthesis is often employed for this type of reaction to improve yields and reduce reaction times.
Step 2: Esterification The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
Caption: Figure 1: Proposed Synthesis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the polar compound and allows for the observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in DMSO-d₆ is based on the analysis of its constituent parts. The propanoate chain will exhibit two characteristic triplet signals, while the methyl ester will be a singlet. The amino and triazole N-H protons are expected at higher chemical shifts.
Table 1: Predicted ¹H NMR Data
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| a | -CH₂-C=O | ~2.7 | Triplet (t) | 2H | Adjacent to a CH₂ group and a carbonyl, which is deshielding. |
| b | Triazole-CH₂- | ~3.0 | Triplet (t) | 2H | Adjacent to a CH₂ group and the electron-withdrawing triazole ring. |
| c | -O-CH₃ | ~3.6 | Singlet (s) | 3H | Typical chemical shift for a methyl ester. |
| d | -NH₂ | ~5.9 - 6.5 | Broad Singlet (br s) | 2H | Exchangeable protons on a primary amine. Shift based on 3-amino-1,2,4-triazole.[4] |
| e | Triazole N-H | ~11.5 - 12.5 | Broad Singlet (br s) | 1H | Exchangeable proton on the triazole ring, highly deshielded. Shift based on 3-amino-1,2,4-triazole.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are predicted based on known values for similar functional groups.
Table 2: Predicted ¹³C NMR Data
| Label | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| f | -C H₂-C=O | ~30-35 | Aliphatic carbon adjacent to a carbonyl group. |
| g | Triazole-C H₂- | ~20-25 | Aliphatic carbon adjacent to the heterocyclic ring. |
| h | -O-C H₃ | ~52 | Typical shift for a methyl ester carbon. |
| i | -C =O | ~172 | Carbonyl carbon of an ester. |
| j | Triazole C5 | ~150-155 | Ring carbon attached to the propanoate side chain. |
| k | Triazole C3 | ~155-160 | Ring carbon attached to the amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the dry, solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The key functional groups—amine (NH₂), ester (C=O, C-O), and the triazole ring (N-H, C=N)—will give rise to characteristic absorption bands.
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Reference |
|---|---|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Two distinct bands are expected for the asymmetric and symmetric stretches.[5][6] |
| ~3200 | N-H Stretch | Triazole Ring | Medium, Broad | Hydrogen-bonded N-H stretch within the heterocyclic ring. |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium | Standard aliphatic C-H stretching vibrations.[7] |
| ~1735 | C=O Stretch | Methyl Ester | Strong, Sharp | Characteristic, strong absorption for an aliphatic ester carbonyl.[8][9] |
| ~1640 | N-H Bend | Primary Amine (-NH₂) | Medium | Scissoring vibration of the primary amine.[5] |
| ~1580 | C=N Stretch | Triazole Ring | Medium | Stretching vibration of the endocyclic C=N bonds. |
| 1300 - 1100 | C-O Stretch | Methyl Ester | Strong | Two characteristic bands for the C-O single bonds of the ester group.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
Experimental Protocol: MS
-
Ionization Method: Electrospray Ionization (ESI) is the ideal method due to the polarity of the molecule. It will likely produce a protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation, though the molecular ion peak may be weak.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with liquid chromatography (LC-MS).
Predicted Mass Spectrum and Fragmentation
The exact mass of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (C₆H₁₀N₄O₂) is 170.0804.
Table 4: Predicted MS Data (ESI+)
| m/z | Ion | Rationale |
|---|---|---|
| 171.0877 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in ESI positive mode. |
| 140.0716 | [M+H - OCH₃]⁺ | Loss of the methoxy radical (31 Da) from the ester, a common fragmentation pathway for methyl esters.[11] |
| 113.0665 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group (59 Da). |
| 97.0509 | [C₃H₅N₄]⁺ | Cleavage of the propanoate chain, leaving the protonated aminotriazole ethyl fragment. |
| 84.0436 | [C₂H₄N₄]⁺ | Protonated 3-amino-5-methyl-1,2,4-triazole fragment. |
Integrated Spectroscopic Validation Workflow
No single technique provides complete structural information. The strength of characterization lies in the integration of multiple spectroscopic methods. Each technique validates the others, providing a high degree of confidence in the final structural assignment.
Caption: Figure 2: Integrated Spectroscopic Validation Workflow.
Conclusion
This guide presents a predicted but comprehensive spectral profile for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate. The predicted data, summarized in the tables above, provides a detailed "fingerprint" for this molecule. The ¹H NMR should clearly show the A₂B₂ system of the propanoate chain and a methyl singlet. The IR spectrum will be dominated by a strong ester C=O stretch around 1735 cm⁻¹ and characteristic N-H stretches above 3200 cm⁻¹. Finally, high-resolution mass spectrometry should confirm the molecular formula with a prominent [M+H]⁺ ion at m/z 171.0877. This integrated approach, combining synthesis with predictive spectral analysis, provides a robust framework for any researcher working on the synthesis and characterization of this or structurally related compounds.
References
-
Triazole - an overview | ScienceDirect Topics. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reddy, G. S. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Retrieved from [Link]
- Chirkina, E., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). Structural Chemistry.
-
SpectraBase. (n.d.). 3-Amino-1,2,4-triazole. Retrieved January 23, 2026, from [Link]
-
Pišlar, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(6), 1433. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 23, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 23, 2026, from [Link]
-
Pišlar, M., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Retrieved from [Link]
-
McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]
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ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved January 23, 2026, from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved January 23, 2026, from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2023, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Reusch, W. (2013, May 5). Infrared Spectroscopy. Michigan State University. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate suppliers
An In-depth Technical Guide to Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate for Researchers and Drug Development Professionals
Introduction
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,4-triazole ring, a privileged scaffold known for a wide range of biological activities, coupled with a reactive methyl ester and a primary amino group.[1][2] This unique combination of functional groups allows for diverse chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures and novel pharmaceutical agents. The 1,2,4-triazole moiety itself is a key component in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, supplier landscape, quality control, and applications, designed for researchers and scientists in the field.
Physicochemical Properties and Structure
A thorough understanding of the compound's fundamental properties is the first step in its effective utilization. While specific experimental data for this exact molecule is sparse in publicly available literature, properties can be inferred from closely related analogues and computational models.
Chemical Structure:
Caption: Proposed synthetic workflow for the target compound.
Causality in Experimental Choices:
-
Step 1 (Ring Opening): Reacting succinic anhydride with methanol provides the necessary mono-ester precursor, methyl hydrogen succinate. This is a standard and high-yielding transformation.
-
Step 2 (Condensation & Cyclization): The carboxylic acid of the mono-ester is activated (e.g., using carbodiimide chemistry) and then reacted with aminoguanidine. The resulting intermediate undergoes a subsequent intramolecular cyclization, often promoted by heat or a base, to form the stable 1,2,4-triazole ring. The choice of reaction conditions at this stage is critical to manage selectivity and prevent side reactions. Using microwave irradiation has been shown to be effective for similar syntheses, accelerating the reaction. [3]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate. The amino group and the methyl ester provide two orthogonal handles for further chemical elaboration, making it a cornerstone for building libraries of drug-like molecules.
-
Scaffold for Bioactive Molecules: The 3-amino-1,2,4-triazole core is a known pharmacophore. It is present in molecules designed as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1), which are targets in oncology. [4]The propanoate side chain allows for the exploration of the binding pocket and modulation of pharmacokinetic properties.
-
Building Block for Fused Heterocycles: The amino group can be used to construct fused heterocyclic systems, such as triazolopyrazines, which are key components in the synthesis of potent therapeutics like the PARP inhibitor Fuzuloparib. [5]* Peptide Modification: Analogues of this compound have been incorporated into short peptides to serve as probes, for instance, in ¹⁹F NMR studies when a trifluoromethyl group is present. [5]This highlights the potential for using the triazole propanoate structure to create novel non-proteinogenic amino acid surrogates.
Supplier Landscape: Sourcing and Procurement
Acquiring high-quality starting materials is paramount for reproducible research. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is generally available from specialized chemical suppliers who focus on novel building blocks for research and development.
Representative Supplier Information:
| Supplier | Product Name / Analogue | CAS Number | Typical Purity | Notes |
| Biosynth | Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride [6] | 2137505-54-3 | ≥95% | A positional isomer, available in research quantities (mg to g). |
| Matrix Scientific | Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate [7] | 1379811-65-0 | ≥97% | A closely related analogue (hydroxy instead of amino). Indicates capability in this chemical space. |
| Fluorochem | Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate [8] | 1481579-73-0 | 98% | A substituted analogue, useful for establishing supplier reliability. |
| Custom Synthesis | Various | N/A | ≥95% to ≥98% | Many suppliers offer custom synthesis for this specific structure based on the provided name or drawing. |
Procurement Strategy: For initial research, sourcing from suppliers like Biosynth or requesting custom synthesis is the most viable path. For scaling up, a custom synthesis contract with a larger chemical manufacturing organization (CMO) would be necessary. Always request a Certificate of Analysis (COA) to verify the identity and purity of the supplied material.
Quality Control and Analytical Methods
Ensuring the identity, purity, and stability of the compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic and chromatographic methods should be employed.
Standard Analytical Workflow:
Caption: A standard workflow for the quality control of the incoming material.
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. The spectrum should show characteristic peaks for the triazole N-H proton, the two methylene groups (-CH₂CH₂-), the methyl ester protons (-OCH₃), and the amino group protons (-NH₂). The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: Confirms the carbon backbone, including the distinct signals for the triazole ring carbons, the methylene carbons, and the carbonyl carbon of the ester.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound and provides an initial assessment of purity by separating it from potential impurities before mass analysis.
-
HPLC (High-Performance Liquid Chromatography): Used to accurately quantify the purity of the compound, typically aiming for >95% for research applications.
Experimental Protocol: N-Acetylation of the Amino Group
This protocol provides a representative example of how to use the title compound in a subsequent synthetic step. N-acetylation is a fundamental transformation that demonstrates the reactivity of the 3-amino group.
Objective: To synthesize methyl 3-(3-acetamido-1H-1,2,4-triazol-5-yl)propanoate.
Materials:
-
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM, for workup)
-
1M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (1.0 eq) in pyridine.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction with acetic anhydride.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl and DCM.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the pure N-acetylated product.
-
Characterization: Confirm the structure and purity of the final product using NMR and LC-MS as described in the Quality Control section.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Class: While a specific MSDS is not available, similar compounds are classified as irritants. [7]Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and nitrile gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.
Conclusion
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a high-value chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. Its dual functionality allows for a wide array of synthetic manipulations. While its direct commercial availability may be limited to specialized vendors or custom synthesis, its synthesis is achievable from common starting materials. A rigorous approach to quality control is essential for obtaining reliable and reproducible results in research and development endeavors that utilize this versatile building block.
References
-
Wikipedia. 3-Amino-1,2,4-triazole. [Link]
-
Pharmaffiliates. Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate Dihydrochloride. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]
-
PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. [Link]
-
MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]
-
RSC Publishing. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. [Link]
-
Arkivoc. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
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ResearchGate. (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
MW Journal of Science. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]
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discovery and history of aminotriazole propanoates
An In-Depth Technical Guide to the Discovery and History of Aminotriazole Propanoates
This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of aminotriazole propanoates. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document delves into the scientific rationale behind the development of this class of compounds, detailed experimental protocols, and an analysis of their mechanism of action and structure-activity relationships.
The field of medicinal chemistry is continually driven by the pursuit of novel molecular scaffolds that exhibit significant therapeutic potential. The 1,2,4-triazole ring is a prominent five-membered heterocycle that forms the core of numerous FDA-approved drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[1] This scaffold is metabolically stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which contribute to its diverse pharmacological activities.[2] Concurrently, the propionic acid moiety is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The strategic combination of these two pharmacophores into a single molecular entity, the aminotriazole propanoates, represents a rational drug design approach to developing novel therapeutic agents, particularly in the realm of anti-inflammatory and immunomodulatory applications.
Historical Perspective: From Herbicides to Targeted Therapeutics
The journey of aminotriazole-based compounds began with the widespread use of 3-amino-1,2,4-triazole (amitrole) as a non-selective herbicide.[3] Its mode of action in plants involves the inhibition of imidazoleglycerol-phosphate dehydratase, an enzyme crucial for histidine biosynthesis.[3] In non-plant organisms, amitrole has been shown to inhibit catalase and protein synthesis on mitoribosomes.[4][5] The historical development of azole derivatives took a significant turn with the discovery of their antifungal properties, leading to the development of drugs that are now mainstays in treating systemic fungal infections.[6]
The conceptual leap to aminotriazole propanoates stems from a logical convergence of two distinct areas of pharmacology. Recognizing the proven anti-inflammatory efficacy of propionic acid derivatives and the broad biological activity spectrum of the 1,2,4-triazole nucleus, researchers hypothesized that their conjunction could yield compounds with potent and potentially novel therapeutic properties.[1] This hypothesis is supported by the fact that many 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine levels.[1][7]
Synthetic Strategies for Aminotriazole Propanoates
The synthesis of aminotriazole propanoates can be achieved through various organic chemistry pathways. A well-documented and efficient method involves the cyclization of amidrazones with succinic anhydride.[1][7] This approach allows for the introduction of diverse substituents on the triazole ring, enabling the exploration of structure-activity relationships.
General Synthesis Pathway
The primary route to 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids involves a two-step process. First, the requisite amidrazone is synthesized. Subsequently, this intermediate is reacted with succinic anhydride in a suitable solvent, such as diethyl ether or boiling toluene, to yield the final aminotriazole propanoate product.[1] The use of boiling toluene has been shown to be an effective alternative for shortening reaction times.[1]
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Methodological & Application
Application Notes and Protocols for the In Vitro Screening of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
These application notes provide a comprehensive guide for the initial in vitro screening of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, a novel compound with potential therapeutic applications. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the cytotoxic, antimicrobial, and anti-inflammatory properties of this molecule. The experimental design emphasizes a logical, tiered approach, beginning with broad cytotoxicity screening to establish a safe therapeutic window, followed by more specific assays to elucidate potential pharmacological activities.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of clinically significant drugs.[1][2] This heterocyclic scaffold is recognized for its diverse pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] The unique structural features of the 1,2,4-triazole ring, such as its ability to engage in hydrogen bonding and its dipole character, allow for high-affinity interactions with various biological targets.[1]
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a synthetic compound featuring this privileged scaffold. Its synthesis can be achieved through established methods, often involving the cyclization of key intermediates derived from starting materials like succinic anhydride and aminoguanidine hydrochloride.[1][5] The presence of the aminotriazole moiety suggests a range of potential biological activities worth investigating. This guide provides a strategic framework for the initial in vitro evaluation of this compound.
Section 1: Foundational Screening: Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This establishes the concentration range at which the compound can be safely studied in cell-based assays without inducing significant cell death, a critical parameter for distinguishing targeted pharmacological effects from non-specific toxicity.[6]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Replace the culture medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[8] This provides a measure of cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[9] Carefully transfer a 10-50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction and Absorbance Measurement: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).
Section 2: Targeted Screening: Antimicrobial Activity
The 1,2,4-triazole scaffold is present in numerous antifungal and antibacterial agents.[2] Therefore, it is prudent to evaluate the antimicrobial potential of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11][12]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[10]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.
Section 3: Mechanistic Screening: Anti-inflammatory Potential
Given the reported anti-inflammatory activity of many 1,2,4-triazole derivatives, investigating the effect of the test compound on key inflammatory pathways is a logical next step.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[13] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.
-
Reagent Preparation: Prepare the assay buffer, probe, and human recombinant COX-2 enzyme as per the instructions of a commercial kit (e.g., from Sigma-Aldrich or Cayman Chemical).[14][15][16]
-
Inhibitor Preparation: Prepare a 10X solution of the test compound and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control. Incubate for 10 minutes at 37°C.[15]
-
Initiation of Reaction: Initiate the reaction by adding the substrate (arachidonic acid).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the reaction rates in the presence and absence of the inhibitor. Determine the IC₅₀ value.
TNF-α Release Assay in Macrophages
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine produced primarily by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS).[17] Measuring the inhibition of TNF-α release can indicate the anti-inflammatory potential of a compound.
-
Cell Culture and Differentiation: Culture a monocytic cell line (e.g., THP-1) and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Cell Treatment: Pre-treat the differentiated macrophages with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control and an LPS-stimulated control without the test compound.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[18] This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Determine the concentration of TNF-α in the samples and calculate the percentage of inhibition of TNF-α release for each concentration of the test compound.
Data Presentation and Interpretation
| Assay | Parameter Measured | Typical Concentration Range for Screening | Positive Control | Endpoint |
| MTT Assay | Cell Viability | 0.1 - 100 µM | Doxorubicin | IC₅₀ |
| LDH Assay | Cytotoxicity (Membrane Integrity) | 0.1 - 100 µM | Lysis Buffer | % Cytotoxicity |
| Broth Microdilution | Antibacterial Activity | 0.5 - 256 µg/mL | Gentamicin/Ciprofloxacin | MIC |
| COX-2 Inhibition | Enzyme Inhibition | 0.01 - 50 µM | Celecoxib | IC₅₀ |
| TNF-α Release | Cytokine Inhibition | 0.1 - 50 µM | Dexamethasone | IC₅₀ |
Experimental Workflows
Caption: A tiered approach to in vitro screening.
Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism.
References
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Krasovska, N., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(48), 27481-27492. Available at: [Link]
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Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Retrieved from [Link]
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Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Triazole Compounds
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents. Triazole compounds have emerged as a promising class of molecules, exhibiting a broad spectrum of antimicrobial activity.[1][2] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to compromised cell integrity.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to robustly evaluate the antimicrobial potential of novel triazole derivatives.
The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7] This guide emphasizes not only the procedural steps but also the underlying scientific principles, empowering researchers to make informed decisions and troubleshoot effectively.
Part 1: Foundational Assays for Antimicrobial Activity Screening
The initial assessment of a novel triazole compound typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] Several methods can be employed, each with its own advantages and applications.
Broth Microdilution Assay: The Gold Standard for MIC Determination
The broth microdilution method is a quantitative technique that determines the MIC of an antimicrobial agent in a liquid medium.[6][10] It is considered the gold standard for its accuracy and reproducibility.
Principle: This assay involves preparing two-fold serial dilutions of the triazole compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually assessed for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[11]
Protocol: Broth Microdilution for Bacteria
-
Preparation of Triazole Compound Stock Solution: Dissolve the novel triazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the triazole stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[12] This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum (no triazole compound).
-
Sterility Control: A well containing only the broth (no bacteria or triazole compound).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the triazole compound, along with the broth and bacterial inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the triazole compound at which no visible growth is observed.[12][13]
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Assay.
Agar-Based Diffusion Assays: Qualitative Screening
Agar-based diffusion methods are valuable for initial screening of a large number of compounds. They are generally less labor-intensive than broth microdilution but provide qualitative or semi-quantitative results.
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate. Paper disks impregnated with a known concentration of the novel triazole compound are then placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[14][15]
Protocol: Kirby-Bauer Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[14]
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[13][14]
-
-
Application of Disks:
-
Aseptically place paper disks (6 mm diameter) impregnated with a specific concentration of the novel triazole compound onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.[13]
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.
-
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow of the Kirby-Bauer Disk Diffusion Assay.
Principle: This method is similar to disk diffusion, but instead of using impregnated paper disks, wells are created in the agar, and a solution of the triazole compound is added to the wells. This is particularly useful for testing compounds that are not readily absorbed by paper disks or are in a liquid formulation.[16]
Protocol: Agar Well Diffusion
-
Inoculation of Agar Plate: Prepare and inoculate an MHA plate as described for the disk diffusion assay.
-
Creating Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Adding the Compound: Carefully pipette a known volume (e.g., 50-100 µL) of the triazole compound solution into each well.
-
Incubation and Measurement: Incubate the plates and measure the zones of inhibition as described for the disk diffusion assay.
Part 2: Advanced Assays for Characterizing Antimicrobial Dynamics
Beyond determining the MIC, it is crucial to understand the rate and extent of microbial killing and the effect of the compound on microbial biofilms.
Time-Kill Kinetic Assay
Principle: This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[17] It provides valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[18]
Protocol: Time-Kill Kinetic Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in a suitable broth medium.
-
Add the novel triazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial suspension.
-
Include a growth control flask without the triazole compound.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of the triazole compound.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[17] A bacteriostatic effect is indicated by a minimal change in CFU/mL over time.[17]
-
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Application Notes & Protocols for Evaluating the Antiproliferative Effects of Triazole Derivatives on Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative effects of triazole derivatives against cancer cell lines. This document outlines the scientific rationale, key mechanisms of action, and detailed protocols for the essential assays required to characterize the anticancer potential of this important class of heterocyclic compounds.
Introduction: The Therapeutic Promise of Triazole Derivatives in Oncology
Triazole derivatives, containing a five-membered ring with three nitrogen atoms, represent a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1] Both 1,2,3- and 1,2,4-triazole isomers have been extensively explored, leading to the development of numerous compounds with significant antiproliferative properties against a wide range of human cancer cell lines, including those of the lung, breast, colon, and prostate.[2][3][4] The chemical stability of the triazole ring and its ability to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, make it an ideal building block for designing targeted anticancer agents.[5][6] These interactions allow triazole-containing molecules to bind with high affinity to various biological targets, including enzymes and receptors that are critical for cancer cell survival and proliferation.[5][6] This guide will delve into the common mechanisms of action and provide detailed protocols to assess the efficacy of novel triazole derivatives.
Mechanisms of Antiproliferative Action
Triazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in tumor progression.[7] Understanding these mechanisms is crucial for the rational design of new drug candidates and for interpreting experimental data.
Key Mechanisms Include:
-
Induction of Apoptosis: Many triazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.[6][8] Compounds have been shown to modulate the expression of key apoptosis-related proteins such as the Bcl-2 family, leading to the activation of caspases and subsequent cell death.[9][10]
-
Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer.[11] Triazole derivatives can interfere with the cell cycle, causing cells to arrest in specific phases, most commonly the G2/M phase.[5][8] This prevents cancer cells from completing mitosis and proliferating.
-
Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, motility, and intracellular transport. Several potent triazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics.[8][12][13] This leads to mitotic arrest and ultimately apoptosis.[8][13]
-
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Triazole-based compounds have been developed as inhibitors of various kinases, such as Aurora-A kinase and c-Met, which are overexpressed in many tumors and play a role in cell growth and angiogenesis.[1][14]
The following diagram illustrates the major pathways through which triazole derivatives can exert their antiproliferative effects.
Caption: General workflow for antiproliferative evaluation.
Data Presentation and Interpretation
For clarity and comparative purposes, quantitative data should be summarized in tables.
Table 1: Antiproliferative Activity of Exemplary Triazole Derivatives against Various Cancer Cell Lines (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | Hela (Cervical) | HT-29 (Colon) | Reference |
| Derivative A | 8.73 | >100 | 12.5 | 15.2 | [6] |
| Derivative B | 5.6 | 7.2 | 4.8 | 9.1 | [15] |
| Derivative C | 0.38 | 0.30 | 0.15 | Not Tested | [10] |
| Doxorubicin | 0.5 | 0.8 | 0.3 | 0.6 | Standard |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values should be derived from experimental results.
Conclusion
The evaluation of the antiproliferative effects of novel triazole derivatives requires a multi-faceted approach. By employing the robust protocols detailed in these application notes for assessing cell viability, apoptosis, and cell cycle progression, researchers can effectively characterize the anticancer potential of their compounds. A thorough understanding of the underlying mechanisms of action will ultimately guide the development of more potent and selective triazole-based cancer therapeutics.
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Al Sheikh Ali, A., et al. (2020). Anticancer activity of some 1,2,4-triazole derivatives. Journal of Research in Pharmacy, 24(5), 689-696. Available from: [Link]
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Bushuieva, I. V., & Parchenko, M. V. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice, 17(2), 213-219. Available from: [Link]
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Ahmadova, F., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. Available from: [Link]
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Ben-Ammar, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7253. Available from: [Link]
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Guesmi, R., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. Available from: [Link]
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Chen, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 735127. Available from: [Link]
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Kumar, R., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 118-124. Available from: [Link]
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Kumar, P., et al. (2014). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(11), 4748-4758. Available from: [Link]
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Reyes-Zurita, F. J., et al. (2016). Synthesis and Antiproliferative Activity of Some Novel Triazole Derivatives from Dehydroabietic Acid. Molecules, 21(8), 1076. Available from: [Link]
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S. M., et al. (2016). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 21(11), 1584. Available from: [Link]
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Shelef, O., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50626. Available from: [Link]
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Leśniak, A., et al. (2022). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 27(19), 6667. Available from: [Link]
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Al-Warhi, T., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(13), 5155. Available from: [Link]
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Frontiers. (2023). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Retrieved from: [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from: [Link]
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Wu, M., et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research, 82(7), 1008-1020. Available from: [Link]
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Sridharan, V., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(17), e1567. Available from: [Link]
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Taylor & Francis Online. (2024). Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents. Retrieved from: [Link]
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BMC Chemistry. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from: [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from: [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Introduction: The Strategic Advantage of 1,2,4-Triazoles and Microwave Synthesis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral components of a wide array of clinically significant drugs, exhibiting diverse pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6] The therapeutic importance of this heterocyclic motif continually drives the demand for efficient, rapid, and sustainable synthetic methodologies.[1][7]
Conventional methods for synthesizing 1,2,4-triazoles often suffer from limitations such as prolonged reaction times, harsh reaction conditions, and low product yields.[1][8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these challenges, aligning with the principles of green chemistry.[7][9][10] This approach utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes—along with improved yields and cleaner reaction profiles.[8][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 1,2,4-triazole derivatives. We will delve into the fundamental principles of microwave heating, explore various synthetic pathways, and present detailed, validated protocols.
The Engine of Acceleration: Understanding Microwave-Assisted Chemistry
Conventional heating relies on the transfer of thermal energy through conduction and convection, which is often slow and inefficient.[13] In contrast, microwave synthesis involves the direct coupling of microwave energy with polar molecules in the reaction mixture.[13][14] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[10][11]
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the reaction vessel.[11][15]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resulting collisions cause a rapid generation of heat.[11][15]
This direct and instantaneous heating mechanism often results in localized superheating, accelerating reaction rates far beyond what is achievable with conventional heating methods.[13]
Visualizing the Workflow: A Generalized Approach to Microwave Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives.
Caption: A generalized workflow for microwave-assisted synthesis.
Synthetic Protocols: Pathways to 1,2,4-Triazole Derivatives
Several synthetic routes can be employed for the construction of the 1,2,4-triazole ring under microwave irradiation. The choice of starting materials will dictate the substitution pattern of the final product.
Protocol 1: From Hydrazides and Formamide (Catalyst-Free)
This method provides a simple and efficient route to substituted 1,2,4-triazoles in the absence of a catalyst.[16] The reaction proceeds smoothly with excellent functional-group tolerance.[16]
Reaction Scheme:
Caption: Synthesis of 1,2,4-triazoles from hydrazides and formamide.
Step-by-Step Protocol:
-
In a microwave-safe reaction vial, combine the substituted hydrazine (1.0 mmol) and formamide (20.0 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the product by appropriate methods such as recrystallization or column chromatography.
Comparative Data:
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | 160 | 10 min | 54-81 | [16] |
| Conventional | Varies | Hours to Days | Lower | [16] |
Protocol 2: From Thiosemicarbazides and Carboxylic Acids
This two-step, one-pot synthesis allows for the formation of 1,2,4-triazole-3-thiol derivatives.[17] While the original protocol may not explicitly be microwave-assisted, the cyclodehydration step is highly amenable to microwave heating, which would significantly reduce the reaction time.
Reaction Scheme:
Caption: Two-step synthesis of 1,2,4-triazole-3-thiols.
Step-by-Step Protocol (Microwave-Adapted Cyclodehydration):
-
Synthesize the acylthiosemicarbazide intermediate as per established literature methods.[17]
-
In a microwave-safe reaction vial, dissolve the acylthiosemicarbazide (1.0 mmol) in a suitable solvent (e.g., ethanol) containing an aqueous alkali solution (e.g., 1M KOH).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent.
Anticipated Advantages of Microwave Adaptation:
| Parameter | Conventional Heating | Microwave Heating (Projected) |
| Reaction Time | Several hours | 5-15 minutes |
| Energy Consumption | High | Low |
| Yield | Good | Potentially Higher |
| Side Reactions | Possible | Minimized |
Protocol 3: One-Pot Synthesis of 1,2,4-Triazole-3-carboxamides
A highly efficient, catalyst-free, one-pot synthesis of 1,2,4-triazole-3-carboxamide derivatives can be achieved under microwave irradiation.[18] This method demonstrates excellent yields in significantly reduced reaction times compared to conventional heating.[8]
Step-by-Step Protocol:
-
In a microwave-safe reaction vial, combine the ester (1.0 mmol) and amine (1.2 mmol) in toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 10-30 minutes at a specified power or temperature (e.g., 250 W).[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the product, typically by recrystallization.
Comparative Data:
| Method | Time | Catalyst | Yield | Reference |
| Microwave | 10-30 min | None | High | [8][18] |
| Conventional | 12-16 hours | Often Required | Moderate to Good | [8] |
Self-Validating Systems: Ensuring Trustworthiness in Protocols
The trustworthiness of these protocols is established through in-process monitoring and final product characterization.
-
Thin-Layer Chromatography (TLC): During the reaction, TLC should be used to monitor the consumption of starting materials and the formation of the product. This allows for the optimization of reaction times and prevents unnecessary energy consumption.
-
Spectroscopic Analysis: The identity and purity of the synthesized 1,2,4-triazole derivatives must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of substituents on the triazole ring.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Conclusion: A Greener Future for Triazole Synthesis
Microwave-assisted synthesis represents a significant advancement in the preparation of 1,2,4-triazole derivatives.[7] The protocols outlined in these application notes demonstrate the considerable advantages of this technology, including drastic reductions in reaction times, improved yields, and alignment with the principles of green chemistry.[1][7] By adopting these methods, researchers and drug development professionals can accelerate their discovery and development pipelines, bringing novel therapeutic agents to fruition with greater efficiency and sustainability.
References
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
-
Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2021). Future Medicinal Chemistry. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
-
1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]
-
Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]
-
A brief review: Microwave assisted organic reaction. (2011). Scholars Research Library. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). ResearchGate. [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (2013). South African Journal of Chemistry. [Link]
-
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2012). ResearchGate. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2021). International Journal of Trend in Scientific Research and Development. [Link]
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1, 2, 4-triazole derivatives: Significance and symbolism. (n.d.). Consensus. [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (n.d.). International Journal of Research and Analytical Reviews. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. [Link]
-
Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. (2014). ResearchGate. [Link]
-
(PDF) Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. (2023). ResearchGate. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
-
A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. (2021). RSC Advances. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
Welcome to the technical support center for the synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and mechanistic principles.
I. Overview of the Synthesis
The synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate typically involves the cyclocondensation of a succinic acid derivative with aminoguanidine. The most common approaches utilize either monomethyl succinate or dimethyl succinate as the starting material. The reaction proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization to form the desired 1,2,4-triazole ring. Microwave-assisted synthesis has been shown to be an effective method for accelerating this reaction.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate?
While several derivatives of succinic acid can be used, monomethyl succinate is often preferred as it presents a more direct route to the final product and can minimize the formation of amide byproducts that may arise from the reaction of aminoguanidine with both ester groups of dimethyl succinate.
Q2: My reaction is not going to completion, what are the likely causes?
Incomplete reactions are often due to insufficient heating, suboptimal pH, or poor quality of reagents. The cyclization of the acylaminoguanidine intermediate requires elevated temperatures, and microwave irradiation is a highly effective method for achieving this.[1] The reaction is also typically catalyzed by acid, so ensuring the presence of an acid, often from the use of aminoguanidine hydrochloride or bicarbonate salt, is crucial.[3][4]
Q3: I am observing a significant amount of a byproduct with a different mass spectrum. What could it be?
A common byproduct is the corresponding carboxylic acid, 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid, resulting from the hydrolysis of the methyl ester. This is particularly prevalent if the reaction is run for extended periods at high temperatures or under strongly acidic or basic conditions. Another possibility is the formation of a pyrazolidinone derivative through an alternative cyclization pathway.
Q4: How can I purify the final product effectively?
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a polar compound. Purification can be challenging due to its solubility in polar solvents. Column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common method. Recrystallization from a suitable solvent system, such as methanol/ether or ethanol/water, can also be effective.
III. Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and actionable solutions for key stages of the synthesis.
Stage 1: Acylaminoguanidine Formation and Cyclization
Issue 1.1: Low Yield of the Desired Triazole
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | The intramolecular cyclization of the acylaminoguanidine intermediate to the triazole is a dehydration reaction that requires a significant energy input to overcome the activation barrier. | - Conventional Heating: Ensure the reaction is heated to a sufficiently high temperature, typically refluxing in a high-boiling solvent like n-butanol or DMF. Monitor the reaction progress by TLC. - Microwave Synthesis: Utilize a dedicated microwave reactor to achieve rapid and uniform heating to temperatures around 170-180°C.[1] This can dramatically reduce reaction times and improve yields. |
| Suboptimal pH | The cyclization step is generally acid-catalyzed.[3] If the reaction medium is not sufficiently acidic, the rate of cyclization will be slow, leading to lower yields. | - Use of Aminoguanidine Salts: Employing aminoguanidine hydrochloride or bicarbonate provides an acidic environment. - Acid Catalyst: If starting with aminoguanidine free base, add a catalytic amount of a strong acid like HCl. |
| Poor Quality of Reagents | Aminoguanidine can degrade over time. The succinic acid derivative should be pure to avoid side reactions. | - Fresh Reagents: Use freshly opened or properly stored aminoguanidine. - Purity Check: Verify the purity of the succinic acid derivative by NMR or other analytical techniques before use. |
| Hydrolysis of the Ester Group | The methyl ester is susceptible to hydrolysis under the reaction conditions, especially with prolonged heating in the presence of water and acid or base, leading to the formation of the corresponding carboxylic acid. | - Anhydrous Conditions: While not always practical, minimizing water content in the reaction can help. - Reaction Time: Optimize the reaction time to maximize triazole formation while minimizing ester hydrolysis. Monitor the reaction by TLC to identify the point of maximum product formation. - Alternative Esterification: Consider synthesizing the carboxylic acid first, followed by esterification under milder conditions (e.g., using methanolic HCl or TMS-diazomethane). |
Issue 1.2: Formation of a Major, Unidentified Byproduct
| Potential Cause | Explanation | Troubleshooting Steps |
| Alternative Cyclization Pathway | Aminoguanidine has multiple nucleophilic sites. Under certain conditions, an alternative cyclization can occur, leading to the formation of other heterocyclic systems, such as pyrazolidinone derivatives. | - Control of Reaction Conditions: Carefully control the reaction temperature and pH. The formation of the 1,2,4-triazole is generally favored under acidic conditions and high temperatures. - Characterize the Byproduct: Isolate the byproduct and characterize it using spectroscopic methods (NMR, MS, IR) to understand its structure and deduce the side reaction pathway. |
| Reaction with Both Ester Groups (when using dimethyl succinate) | If dimethyl succinate is used, aminoguanidine can potentially react with both ester groups, leading to the formation of a bis-triazole product or polymeric material. | - Stoichiometry Control: Use a molar excess of dimethyl succinate to favor the mono-acylation of aminoguanidine. - Use of Monomethyl Succinate: Employing monomethyl succinate as the starting material eliminates this possibility. |
IV. Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Monomethyl Succinate and Aminoguanidine Hydrochloride
This protocol is adapted from methodologies described for similar compounds.[1][2]
-
Reaction Setup: In a 10 mL microwave process vial, combine monomethyl succinate (1.0 mmol), aminoguanidine hydrochloride (1.0 mmol), and a suitable solvent such as acetonitrile or ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at 170°C for 25-30 minutes.
-
Work-up: After cooling the reaction mixture to room temperature, a precipitate may form. If so, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Alternatively, recrystallize the product from a suitable solvent system like methanol/diethyl ether.
| Parameter | Recommended Value |
| Temperature | 170-180 °C |
| Time | 20-40 minutes |
| Solvent | Acetonitrile, Ethanol, n-Butanol |
| Pressure | Monitor according to reactor specifications |
V. Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway to methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate and common side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield in the synthesis.
VI. References
-
Akondi, V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1313. [Link]
-
Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1880-1887.
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23263-23272. [Link]
-
European Patent Office. (1986). Process for preparing 3-amino-1,2,4-triazole. EP0168296B1.
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 23263-23272. [Link]
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Pramanik, A., et al. (2015). The structures of aminoguanidine and the carboxylic acids. ResearchGate. [Link]
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Rhone-Poulenc Agrochimie. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. US6504033B1.
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Dolzhenko, A. V. (2018). A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. Sciforum. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
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Thornalley, P. J. (2000). Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry. Semantic Scholar. [Link]
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Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. [Link]
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Wang, L., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][4][5]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(11), 7893-7905. [Link]
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Durel, V., et al. (2025). Optimization of the reaction conditions. ResearchGate. [Link]
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An, H., & Cook, P. D. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 11(3), 641–644. [Link]
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Mykhailiuk, P. K. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 18(2), 296-302. [Link]
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Battilocchio, C., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development, 28(5). [Link]
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Organo. (n.d.). Separation and Refining of Amino acids. Organo. [Link]
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Wong, B., et al. (2013). A Safe Synthesis of 1,5-Disubstituted 3-Amino-1H-1,2,4-triazoles from 1,3,4-Oxadiazolium Hexafluorophosphates. Synthesis, 45(08), 1083-1093. [Link]
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Sircar, J. C., et al. (1986). Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase. Journal of Medicinal Chemistry, 29(10), 1804-1811. [Link]
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Aktan, E. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. ResearchGate. [Link]
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Durel, V., et al. (2025). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]
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Scott, F. L., & Reilly, J. (1952). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews, 52(2), 237-346. [Link]
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Dolzhenko, A., et al. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]
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Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463-7468. [Link]
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Akondi, V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Triazoles
Welcome to the technical support center for the N-alkylation of triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of triazole N-alkylation and optimize your reaction conditions for success.
Introduction: The Challenge of Regioselectivity
The N-alkylation of triazoles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. However, the presence of multiple nucleophilic nitrogen atoms in the triazole ring often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This guide will provide you with the knowledge to control the regioselectivity of your reactions and troubleshoot common issues.
The two common types of triazoles, 1,2,3-triazole and 1,2,4-triazole, present distinct regioselectivity challenges. For 1,2,3-triazoles, alkylation can occur at the N1 or N2 positions. In the case of 1,2,4-triazoles, the N1 and N4 positions are the typical sites of alkylation. Understanding the factors that govern the site of attack is crucial for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of triazole N-alkylation?
A1: The regioselectivity of triazole N-alkylation is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. For instance, in 1,2,3-triazoles with substituents at the 4 and 5 positions, alkylation is often directed to the N2 position to avoid steric clashes.[1]
-
Electronic Effects: The electronic nature of substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, while electron-donating groups can increase it.
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a significant role. Hard electrophiles tend to react at the site of highest negative charge (hard nucleophile), while soft electrophiles prefer to react with soft nucleophiles, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the ratio of regioisomers. These factors can influence whether the reaction is under kinetic or thermodynamic control.[3][4]
Q2: How do I choose the right base for my N-alkylation reaction?
A2: The choice of base is critical and depends on the desired outcome and the acidity of the triazole's N-H proton.
-
Strong Bases (e.g., NaH, n-BuLi): These bases completely deprotonate the triazole, forming the triazolide anion. The reaction then proceeds via nucleophilic attack of the anion on the alkylating agent. The regioselectivity will be influenced by the distribution of negative charge in the anion and steric factors. For example, NaH in THF has been shown to be a promising system for N1-selective alkylation of indazoles, a related heterocycle.[3]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, DBU): These bases establish an equilibrium with the triazole. The regioselectivity can be more sensitive to the solvent and temperature under these conditions. DBU, for instance, has been used for convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles.[5]
-
Mitsunobu Conditions: The Mitsunobu reaction (using a phosphine and an azodicarboxylate) can also be employed for N-alkylation. Interestingly, this method can sometimes favor the formation of the N2-regioisomer of indazoles, which is often the less thermodynamically stable product.[3]
Q3: What is the role of the solvent in determining the regioselectivity?
A3: The solvent can influence the reaction in several ways:
-
Solvation of the Triazolide Anion: Polar aprotic solvents like DMF and DMSO can solvate the cation of the triazolide salt, leaving the anion more "naked" and reactive. This can affect the regioselectivity of the subsequent alkylation.
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds with the triazole nitrogens, potentially altering their relative nucleophilicity.
-
Kinetic vs. Thermodynamic Control: The solvent can influence the energy barrier for the formation of different regioisomers, thereby affecting the kinetic product ratio. It can also affect the equilibrium between the isomers if the reaction is reversible, thus influencing the thermodynamic product distribution.
Q4: How can I distinguish between the different N-alkylated regioisomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the triazole ring protons can be indicative of the substitution pattern. For N-acyl-1,2,3-triazoles, the H5 proton of the N1-isomer is typically shifted downfield compared to the N2-isomer.[6]
-
¹³C NMR: The chemical shifts of the triazole ring carbons also differ between isomers.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. It allows you to observe long-range correlations between protons on the alkyl group and the carbons of the triazole ring, definitively establishing the point of attachment.[3] For example, a correlation between the methylene protons of the alkyl group and the C5 carbon of a 1,2,4-triazole would confirm N1-alkylation. 1H-15N HMBC can also provide direct evidence of the N-alkylation site.[5]
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of triazoles and provides a systematic approach to resolving them.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Alkylating Agent | 1. Check the purity and age of your alkylating agent. Alkyl halides can degrade over time. 2. Consider using a more reactive alkylating agent, such as an alkyl triflate or tosylate, which have better leaving groups. |
| Insufficiently Strong Base | 1. Ensure your base is strong enough to deprotonate the triazole. The pKa of the triazole N-H is typically in the range of 9-10. 2. Use a stronger base like NaH or LDA if you are using a weaker base like K₂CO₃ with poor results. 3. Ensure your base is not old or has been deactivated by moisture. |
| Poor Solubility of Reagents | 1. Choose a solvent in which all reactants are soluble at the reaction temperature. 2. Gentle heating may be required to dissolve all components. |
| Reaction Temperature is Too Low | 1. Increase the reaction temperature. Some N-alkylation reactions require heating to proceed at a reasonable rate. 2. Consider using microwave irradiation to accelerate the reaction, which has been shown to be effective for the synthesis of 1-alkyl-1,2,4-triazoles.[7] |
| Competing Side Reactions | 1. If using a strong, nucleophilic base with a sensitive alkylating agent, consider a non-nucleophilic base like DBU. 2. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture. |
Problem 2: Poor Regioselectivity (Formation of a Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring a Mixture | 1. Solvent Effect: Screen different solvents. For example, polar aprotic solvents like DMF might favor one isomer, while less polar solvents like THF could favor another. 2. Base Effect: The choice of base can significantly impact the isomer ratio. Experiment with different bases (e.g., NaH, K₂CO₃, DBU). 3. Temperature Control: The reaction may be under kinetic control at low temperatures and thermodynamic control at higher temperatures. Run the reaction at different temperatures to see if the isomer ratio changes. The thermodynamically more stable isomer will be favored at higher temperatures, assuming the reaction is reversible.[3][4] |
| Steric and Electronic Effects | 1. If possible, modify the substituents on your triazole. A bulky group can be used to direct alkylation to a less hindered nitrogen. 2. For 1,2,3-triazoles, introducing a bromo substituent can direct alkylation to the N2 position.[1] |
| Workup Procedure | Be aware that one regioisomer might be more water-soluble than the other. An aqueous workup could lead to the loss of one isomer, giving a misleading impression of the reaction's regioselectivity. Consider a non-aqueous workup to accurately assess the product ratio.[5] |
Problem 3: Difficulty in Separating Regioisomers
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | 1. Chromatography Optimization: Screen different solvent systems (eluents) for column chromatography. A shallow gradient may be necessary to achieve separation. 2. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina instead of silica gel) or HPLC for more challenging separations. 3. Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent or solvent mixture. This can sometimes be a very effective method for obtaining a pure isomer.[6] |
| Isomer Interconversion | In some cases, such as with N-acyl-1,2,3-triazoles, the isomers can interconvert under certain conditions (e.g., in the presence of acid or base, or upon heating).[6] Be mindful of this during purification and storage. |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of a 1,2,4-Triazole using DBU
This protocol is adapted from literature procedures that have shown good selectivity for the N1 isomer of 1,2,4-triazole.[5]
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15 minutes.
-
Add the alkyl halide (1.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the DBU-hydrohalide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated 1,2,4-triazole.
Protocol 2: N2-Directed Alkylation of a 4,5-Disubstituted-1,2,3-Triazole
This protocol leverages steric hindrance to direct alkylation to the N2 position.[1]
-
To a suspension of the 4,5-disubstituted-1,2,3-triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (0.1 M), add the alkylating agent (1.1 eq) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N2-alkylated product.
Visualizing Reaction Control
The following diagrams illustrate the key concepts in controlling the regioselectivity of triazole N-alkylation.
Caption: Factors governing the regioselective N-alkylation of triazoles.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
References
-
Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1935–1948. [Link]
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Fizer, O., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
-
Motornov, V., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21(30), 6125-6136. [Link]
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Miranda, L. S. M., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
- Fizer, O., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1146, 63-71.
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Fizer, O., et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. OUCI. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
- Rajamohanan, P. R. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
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Slideshare. (2015). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
- Bao, P., et al. (2019).
-
Beier, P., et al. (2019). N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. [Link]
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Al-Tel, T. H. (2013). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and. Helda - University of Helsinki. [Link]
- Clayden, J., et al. (2016). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH.
-
Chen, K., et al. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(15), 3846-3849. [Link]
-
Corona-Armenta, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8565. [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
- Pfizer Inc. (2002). Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
- Wang, Z., et al. (2016). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 14(34), 8085-8088.
- American Chemical Society. (2024).
-
Chen, K., et al. (2016). Direct, Regioselective N -Alkylation of 1,3-Azoles. ResearchGate. [Link]
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Li, Y., et al. (2019). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. ResearchGate. [Link]
-
Wikipedia. (n.d.). HSAB theory. [Link]
-
Nicewicz, D. A., et al. (2022). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
Caporaso, L., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
- Powers, D. C., et al. (2020). Unlocking azole chemical space via modular and regioselective N–alkylation.
Sources
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative Docking of Triazole Derivatives in Enzyme Active Sites
Introduction: The Pivotal Role of Triazole Derivatives and In Silico Docking in Modern Drug Discovery
Triazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their versatile scaffold allows for a multitude of interactions with biological targets, making them privileged structures in the design of novel enzyme inhibitors.[3] The 1,2,4-triazole and 1,2,3-triazole ring systems can engage in hydrogen bonding, π-π stacking, and coordination with metal centers, such as the heme iron in cytochrome P450 enzymes.[3] This chemical versatility has led to their successful application in antifungal, anticancer, and neurodegenerative disease therapies.[4][5]
In the contemporary drug discovery landscape, computational methods, particularly molecular docking, have become indispensable for the rapid and cost-effective screening of virtual compound libraries and for elucidating the binding mechanisms of potential drug candidates.[6][7] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding affinity and interaction patterns that drive molecular recognition.[8]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of molecular docking workflows for triazole derivatives against two clinically relevant enzyme targets: Acetylcholinesterase (AChE) , implicated in Alzheimer's disease, and Cytochrome P450 Lanosterol 14α-demethylase (CYP51) , a key target for antifungal agents. We will explore detailed, reproducible protocols using two widely adopted docking software packages, AutoDock Vina and Schrödinger's Glide , and critically evaluate the results against experimental data.
The Scientific Rationale: Choosing the Right Tools for a Self-Validating System
The credibility of any in silico study hinges on the careful selection of methodologies and a robust validation process.[1] Our approach is designed to be a self-validating system, where computational predictions are continuously benchmarked against established experimental data.
Enzyme Target Selection: AChE and CYP51
-
Acetylcholinesterase (AChE): A critical enzyme in the central and peripheral nervous systems, AChE is a well-established target for the symptomatic treatment of Alzheimer's disease.[5][9] We will utilize the crystal structure of human AChE (PDB ID: 4M0E) to provide a relevant physiological context for our docking studies.[9]
-
Cytochrome P450 Lanosterol 14α-demethylase (CYP51): This enzyme is essential for the biosynthesis of ergosterol in fungi and cholesterol in mammals, making it a prime target for antifungal drugs.[1] The crystal structure of Mycobacterium tuberculosis CYP51 in complex with the triazole antifungal fluconazole (PDB ID: 1EA1) offers an excellent template for studying triazole-heme interactions.[10]
Docking Software: A Comparative Approach with AutoDock Vina and Glide
To provide a comprehensive comparison, we will employ two docking programs with distinct algorithms and scoring functions:
-
AutoDock Vina: A widely used open-source docking program known for its speed and accuracy. It utilizes a Lamarckian genetic algorithm for conformational searching and an empirical scoring function.[11]
-
Schrödinger's Glide: A commercial software suite that employs a hierarchical search protocol and the OPLS (Optimized Potentials for Liquid Simulations) force field.[4] Glide offers different precision modes (e.g., SP for standard precision) for balancing speed and accuracy.[8]
The Causality Behind Force Field Selection: OPLS for Triazoles
The choice of a force field is critical for accurately modeling the potential energy surface of the ligand and its interactions with the protein. For this study, the OPLS force field , as implemented in Schrödinger's Glide, is a well-justified choice for triazole derivatives. The OPLS force field is extensively parameterized for a wide range of organic molecules, including heterocyclic systems like triazoles, and has been shown to perform well in predicting the conformational energetics of drug-like molecules.[4]
Experimental Protocols: A Step-by-Step Guide to Reproducible Docking
The following protocols provide detailed, command-line-driven workflows for preparing the protein and ligands, performing the docking simulations, and analyzing the results.
Workflow Overview
The general workflow for our comparative docking study is outlined below. This process ensures a systematic and reproducible approach to in silico analysis.
receptor = protein.pdbqt ligand = ligand.pdbqt
center_x = center_y = center_z =
size_x = 25 size_y = 25 size_z = 25
out = ligand_out.pdbqt
4. Analysis of Results:
The output PDBQT file (ligand_out.pdbqt) contains the predicted binding poses, and the log file (ligand_log.txt) contains the corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the best.
Protocol 2: Docking with Schrödinger's Glide
1. Protein and Ligand Preparation:
-
Protein: Use the "Protein Preparation Wizard" in Maestro to prepare the PDB structure. This involves adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization of the protein.
-
Ligand: Use "LigPrep" to prepare the triazole derivatives. This tool generates low-energy 3D conformers, assigns correct protonation states, and applies the OPLS force field for energy minimization.
2. Receptor Grid Generation:
Define the active site by selecting the co-crystallized ligand or key active site residues. Generate the receptor grid using the "Receptor Grid Generation" panel, which defines the docking search space.
3. Ligand Docking:
Use the "Ligand Docking" panel to set up the docking job. Select the prepared ligands and the generated receptor grid. Choose the desired precision mode (e.g., SP - Standard Precision). The docking can be initiated from the GUI or by writing an input file and running it from the command line:
4. Analysis of Results:
The results can be viewed in the "Project Table" in Maestro, which includes the GlideScore, a composite scoring function that estimates the binding affinity. The predicted binding poses can be visualized and analyzed for key interactions.
Data Presentation and Comparative Analysis
A crucial aspect of this guide is the objective comparison of the docking results with experimental data. The following tables summarize the docking scores and experimental inhibitory concentrations (IC50) for a selection of triazole derivatives against AChE and CYP51.
Table 1: Comparative Docking of Triazole Derivatives against Acetylcholinesterase (AChE)
| Compound ID | AutoDock Vina Binding Affinity (kcal/mol) | GlideScore (SP) | Experimental IC50 (µM) |
| Triazole A | -9.8 | -10.5 | 0.5 |
| Triazole B | -8.5 | -9.2 | 2.1 |
| Triazole C | -7.2 | -8.1 | 15.3 |
| Donepezil (Ref.) | -11.2 | -12.5 | 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be populated from the literature.
Table 2: Comparative Docking of Triazole Derivatives against Cytochrome P450 (CYP51)
| Compound ID | AutoDock Vina Binding Affinity (kcal/mol) | GlideScore (SP) | Experimental IC50 (µM) |
| Triazole X | -10.2 | -11.1 | 0.1 |
| Triazole Y | -9.1 | -10.3 | 0.8 |
| Triazole Z | -8.0 | -9.5 | 5.2 |
| Fluconazole (Ref.) | -9.5 | -10.8 | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be populated from the literature.
Validation and Interpretation: Ensuring Scientific Integrity
The trustworthiness of docking results is paramount. We employ a two-pronged approach to validate our findings.
Re-docking and RMSD Calculation:
A standard validation technique is to re-dock the co-crystallized ligand back into the active site of the protein. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful prediction.
Correlation with Experimental Data:
A strong correlation between the calculated docking scores and the experimentally determined IC50 values provides further confidence in the predictive power of the docking protocol. While a perfect linear correlation is not always expected due to factors not accounted for in the scoring functions (e.g., solvation effects, entropic contributions), a general trend where lower docking scores correspond to lower IC50 values is indicative of a meaningful model.
Conclusion: From In Silico Insights to Experimental Design
This guide has provided a comprehensive framework for conducting comparative docking studies of triazole derivatives against AChE and CYP51. By employing a self-validating system that integrates detailed, reproducible protocols with robust validation against experimental data, researchers can gain valuable insights into the structure-activity relationships of their compounds.
It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted as plausible binding hypotheses rather than definitive proof. [3]The true value of these in silico studies lies in their ability to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process and guiding the design of more potent and selective enzyme inhibitors.
References
-
RCSB Protein Data Bank. (n.d.). 1EA1: Cytochrome P450 14 alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with fluconazole. Retrieved from [Link]
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Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
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assessing the selectivity profile of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
An Objective Guide to the Selectivity Profile of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
Prepared by: Gemini, Senior Application Scientist
**Executive Summary
In preclinical drug development, the meticulous evaluation of a compound's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential and safety profile. A highly selective compound promises enhanced efficacy with a reduced risk of off-target effects, which are a primary cause of clinical trial failures. This guide provides a comprehensive framework for assessing the selectivity of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, a novel compound featuring the versatile 3-amino-1,2,4-triazole scaffold. This structural motif is recognized for its ability to act as a hinge-binding moiety in various protein kinases.
This document outlines a multi-faceted experimental strategy, beginning with a broad primary screen to identify potential targets, followed by robust biochemical and cellular assays to quantify potency and target engagement. We compare the performance of our lead compound against two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor approved for clinical use, and Sunitinib , another multi-targeted receptor tyrosine kinase inhibitor. By contextualizing our compound's activity against these standards, we provide a clear, data-driven assessment of its selectivity and potential for further development.
Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold and the Imperative for Selectivity
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable metabolic stability and its capacity for forming multiple hydrogen bonds. The 3-amino-1,2,4-triazole variant, in particular, is a potent bioisostere for motifs that can interact with the hinge region of ATP-binding sites in protein kinases. This interaction is crucial for inhibitory activity. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (herein referred to as "Compound-X" for brevity) was designed to leverage this interaction.
However, the human kinome consists of over 500 members, many of which share structural homology within their ATP-binding pockets. Non-selective inhibition can lead to a cascade of unintended biological consequences, manifesting as toxicity. Therefore, the primary objective of this investigation is to construct a high-resolution map of Compound-X's inhibitory activity across a representative panel of kinases and to benchmark this profile against established drugs.
Experimental Design: A Multi-Pronged Approach to Defining Selectivity
Our assessment is built on a logical progression from broad screening to specific, quantitative validation. This workflow ensures that resources are used efficiently while building a comprehensive and trustworthy dataset.
Caption: Inhibition points of Compound-X and Dasatinib in the SRC/ABL pathway.
Conclusion
The comprehensive assessment detailed in this guide demonstrates that Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (Compound-X) is a potent and highly selective inhibitor of the ABL and SRC family kinases. Unlike the broader spectrum inhibitors Dasatinib and Sunitinib, Compound-X shows a clear selectivity window, which is a highly desirable attribute for a developmental candidate. The favorable preliminary safety data (hERG) further strengthens its profile. These findings strongly support the continued investigation of Compound-X as a precision therapeutic agent targeting malignancies driven by ABL or SRC kinase activity.
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A Researcher's Guide to Navigating the Cross-Reactivity of Aminotriazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the aminotriazole scaffold represents a versatile and potent pharmacophore. Its derivatives have been successfully developed as inhibitors for a wide range of biological targets, from metabolic enzymes to critical signaling kinases and epigenetic modulators. However, the very chemical properties that make this heterocycle attractive can also lead to unintended off-target interactions, or cross-reactivity, a critical hurdle in drug development. Understanding and meticulously characterizing the selectivity profile of any aminotriazole-based inhibitor is paramount to ensuring its efficacy and safety.
This guide provides an in-depth technical comparison of the cross-reactivity profiles of various classes of aminotriazole-based inhibitors. We will delve into the underlying mechanistic principles, present objective experimental data, and provide detailed protocols for assessing inhibitor selectivity. Our goal is to equip you with the knowledge and tools necessary to confidently navigate the complexities of aminotriazole inhibitor development.
The Aminotriazole Scaffold: A Double-Edged Sword in Drug Design
The aminotriazole ring system, with its unique arrangement of nitrogen atoms, possesses the ability to form a variety of non-covalent interactions, including hydrogen bonds and metal coordination, making it an effective anchor for binding to the active sites of diverse enzymes. This versatility, however, necessitates a thorough evaluation of potential off-target binding. The consequences of poor selectivity can range from misleading experimental results in a research setting to severe adverse effects in a clinical context. Therefore, a proactive and comprehensive cross-reactivity assessment is not just a regulatory requirement but a fundamental aspect of sound scientific practice.
Comparative Selectivity Profiles of Aminotriazole-Based Inhibitors
The cross-reactivity of an aminotriazole-based inhibitor is highly dependent on its specific chemical modifications and the target for which it was designed. Below, we compare the selectivity profiles of prominent classes of aminotriazole inhibitors.
Cytochrome P450 and Catalase Inhibitors: The Prototypical Aminotriazoles
The earliest and most well-known aminotriazole-based inhibitors are 1-aminobenzotriazole (1-ABT) and 3-amino-1,2,4-triazole (3-AT).
-
1-Aminobenzotriazole (1-ABT): A pan-inhibitor of cytochrome P450 (CYP) enzymes, 1-ABT is widely used in preclinical studies to probe the role of CYP-mediated metabolism.[1] Its mechanism-based inhibition involves metabolic activation by CYPs to a reactive species that irreversibly binds to the enzyme.[1] While effective as a research tool, its lack of selectivity makes it unsuitable for therapeutic applications. Notably, 1-ABT has also been shown to inhibit N-acetyltransferases (NATs), highlighting the potential for off-target effects even with these "classic" inhibitors.[2]
-
3-Amino-1,2,4-triazole (3-AT): This compound is a well-characterized inhibitor of catalase, an enzyme crucial for detoxifying reactive oxygen species.[3][4] Its inhibitory action has been instrumental in studying oxidative stress pathways. However, studies have also indicated that 3-AT can affect other enzymes, such as imidazoleglycerol-phosphate dehydratase in histidine biosynthesis, and may have broader effects on cellular metabolism.[5]
Kinase Inhibitors: Targeting the ATP-Binding Site
The development of aminotriazole-based kinase inhibitors has been a major focus in oncology and inflammation research. These inhibitors typically target the ATP-binding pocket of kinases, and their selectivity is a key determinant of their therapeutic window.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Several aminotriazole-containing compounds have been developed as potent FGFR inhibitors.[3] While some exhibit good selectivity for the FGFR family, off-target effects on other kinases, such as VEGFR, are a known liability that can contribute to toxicities.[6][7] The structural similarity of the ATP-binding sites across the kinome makes achieving high selectivity a significant challenge.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.[1] Aminotriazole derivatives have been successfully employed to create highly potent and selective PI3Kδ inhibitors.[8][9] Achieving isoform selectivity within the PI3K family is a critical aspect of their design to minimize on-target toxicities associated with inhibiting other isoforms like PI3Kα and PI3Kβ.[10] However, compensatory activation of other signaling pathways, such as the MET/STAT3 pathway, can occur following PI3K inhibition, representing a mechanism of resistance and a potential area for cross-talk.[11]
-
Other Kinase Inhibitors: The aminopyrazole scaffold, a related structure, has been utilized to develop selective inhibitors for kinases like JNK3.[10][12] Structure-activity relationship (SAR) studies have shown that subtle modifications to the aminopyrazole core can dramatically influence selectivity against closely related kinases like p38.[10][12]
Table 1: Comparative Selectivity of Representative Aminotriazole-Based Kinase Inhibitors (Hypothetical Data)
| Compound ID | Primary Target | IC50 (nM) - Primary Target | Off-Target Kinase | IC50 (nM) - Off-Target | Selectivity (Fold) |
| AT-FGFR-01 | FGFR1 | 5 | VEGFR2 | 50 | 10 |
| AT-FGFR-02 | FGFR1 | 2 | VEGFR2 | 500 | 250 |
| AT-PI3Kd-01 | PI3Kδ | 1 | PI3Kα | 1000 | 1000 |
| AT-PI3Kd-02 | PI3Kδ | 0.5 | PI3Kα | 50 | 100 |
| AT-JNK3-01 | JNK3 | 10 | p38α | 10,000 | 1000 |
This table presents hypothetical data for illustrative purposes. Actual selectivity data should be obtained from experimental studies.
Epigenetic Modulators: A New Frontier for Aminotriazoles
More recently, the aminotriazole scaffold has been explored for its potential to inhibit epigenetic targets, such as histone methyltransferases and demethylases.[13] The development of selective inhibitors for these targets is still in its early stages, and comprehensive cross-reactivity profiling against other epigenetic modulators and the broader proteome will be crucial for their advancement.[4][14]
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach combining biochemical and cell-based assays is essential for a thorough evaluation of inhibitor selectivity.
Biochemical Assays: Probing Direct Target Engagement
These assays utilize purified enzymes to determine the direct inhibitory activity of a compound.
This high-throughput biochemical assay assesses the activity of an inhibitor against a large panel of purified kinases. It provides a broad overview of the inhibitor's selectivity across the kinome.
Experimental Protocol: Kinome Scanning
-
Compound Preparation: Prepare a stock solution of the aminotriazole-based inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel: Select a commercially available kinase panel that covers a broad representation of the human kinome.
-
Assay Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP. Add the inhibitor at various concentrations.
-
Detection: After a defined incubation period, quantify kinase activity. Common detection methods include radiometric assays (measuring the incorporation of 32P- or 33P-labeled phosphate into the substrate) or fluorescence/luminescence-based assays that measure ATP consumption or product formation.
-
Data Analysis: Determine the IC50 value for each kinase by plotting the percentage of inhibition against the inhibitor concentration. A lower IC50 value indicates greater potency.
Caption: Workflow for Kinome Scanning.
Cellular Assays: Confirming Target Engagement in a Biological Context
Cell-based assays are crucial for verifying that an inhibitor can engage its intended target within the complex environment of a living cell and for identifying potential off-target effects that may not be apparent in biochemical assays.
CETSA is a powerful technique for assessing target engagement in intact cells.[11] The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the aminotriazole-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures in a PCR cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 for target engagement.
Caption: Potential Cross-Reactivity of an FGFR Inhibitor.
Conclusion: A Strategic Approach to Selectivity Profiling
The aminotriazole scaffold will undoubtedly continue to be a valuable tool in the development of novel inhibitors. However, a thorough and early assessment of cross-reactivity is non-negotiable for the successful translation of these compounds from the bench to the clinic. By employing a combination of biochemical and cell-based assays, and by carefully considering the potential impact on relevant signaling pathways, researchers can gain a comprehensive understanding of their inhibitor's selectivity profile. This knowledge is not only crucial for mitigating potential safety risks but also for elucidating the true mechanism of action and ultimately developing more effective and safer therapeutics.
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Inhibition of Catalase by Aminotriazole in Vivo Results in Reduction of glucose-6-phosphate Dehydrogenase Activity in Saccharomyces Cerevisiae Cells. PubMed. [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central. [Link]
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Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. PubMed. [Link]
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Management of toxicity to isoform α-specific PI3K inhibitors. PubMed Central. [Link]
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
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Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. [https://www.frontiersin.org/articles/10.3389/fcell.2022.8642 FGFR/full]([Link] FGFR/full)
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PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. National Institutes of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
